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Compound of Interest

Compound Name: DPPC-d62

Cat. No.: B1504367 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-

phosphocholine-d62 (DPPC-d62), a deuterated phospholipid vital for biophysical studies and

drug delivery system development. By substituting protons with deuterium in the acyl chains,

DPPC-d62 serves as a powerful tool in techniques like neutron scattering and nuclear

magnetic resonance (NMR) spectroscopy, offering a unique window into the structure and

dynamics of lipid bilayers. Understanding its fundamental physical characteristics is paramount

for the accurate interpretation of experimental data and the rational design of lipid-based

formulations.

Core Physical and Thermotropic Properties
The physical behavior of DPPC-d62 is fundamentally linked to its molecular structure and the

influence of deuteration on intermolecular interactions. These properties are summarized in the

tables below, providing a comprehensive overview for experimental design and data analysis.
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General Property Value Reference

Molecular Formula C₄₀H₁₈D₆₂NO₈P

Molecular Weight 796.4 g/mol [1]

CAS Number 25582-63-2

Appearance Crystalline solid [2]

Solubility Ethanol: 30 mg/ml [2]

Thermotropic and Structural

Properties
Value Reference

Pre-transition Temperature (Tₚ) ~31.5 °C (estimated) [3]

Main Phase Transition

Temperature (Tₘ)
~37 °C (estimated) [3][4]

Critical Micelle Concentration

(CMC)
~0.46 nM (in water) [5]

Area per Molecule (at 50°C,

fluid phase)
63.0 Å² (for DPPC)

Bilayer Thickness (gel phase)
~5.5 ± 0.2 nm (for fully

hydrated DPPC)
[6]

Bilayer Thickness (fluid phase

at 52°C)

~3.6 ± 0.3 nm (for fully

hydrated DPPC)
[6]

Bending Modulus (K꜀)
Varies with temperature and

phase (see details below)
[7][8]

Note: The phase transition temperatures for DPPC-d62 are estimated based on the

observation that acyl chain deuteration lowers the gel-fluid phase transition temperature of

saturated phospholipids by approximately 4.3 ± 0.1 °C compared to their protiated

counterparts[3]. The CMC value is for protiated DPPC, as deuteration of the acyl chains is not

expected to significantly alter this property.
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Phase Behavior of DPPC-d62
DPPC-d62, like its protiated analogue, exhibits distinct thermotropic phase transitions, which

are crucial for its application in model membranes.

Gel Phase (Lβ'): At temperatures below the pre-transition, the acyl chains are in a highly

ordered, all-trans configuration, resulting in a tightly packed and relatively rigid bilayer.

Ripple Phase (Pβ'): Between the pre-transition and the main transition temperatures, the

bilayer exists in a "rippled" phase, characterized by periodic undulations.

Liquid Crystalline Phase (Lα): Above the main transition temperature, the acyl chains

become disordered with trans-gauche isomerizations, leading to a fluid and more permeable

bilayer.

The main gel-to-liquid crystalline phase transition is a highly cooperative process, and its

characteristics can be modulated by the presence of other molecules, such as cholesterol or

membrane-active peptides. For instance, in a 3:1 molar ratio mixture of DPPC-d62 and

cholesterol, two-phase coexistence of liquid-ordered (l₀) and liquid-disordered (lₐ) phases is

observed in a narrow temperature range of 38°C to 42°C.

Experimental Protocols
Accurate determination of the physical properties of DPPC-d62 relies on precise experimental

methodologies. Below are detailed protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Phase
Transition Analysis
DSC is a fundamental technique to determine the thermotropic phase behavior of lipid vesicles.

[9]

Methodology:

Sample Preparation:
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Prepare a suspension of DPPC-d62 multilamellar vesicles (MLVs) or large unilamellar

vesicles (LUVs) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known

concentration (e.g., 1-5 mg/mL).

The thin-film hydration method is commonly used to prepare MLVs. A solution of DPPC-
d62 in chloroform is dried to a thin film under a stream of nitrogen, followed by vacuum

desiccation to remove residual solvent. The lipid film is then hydrated with the buffer at a

temperature above the main phase transition temperature of the lipid, with intermittent

vortexing.

DSC Measurement:

Accurately load a known amount of the liposome suspension into an aluminum DSC pan.

An equal volume of the buffer is loaded into a reference pan.

Seal the pans hermetically.

Place the sample and reference pans into the DSC instrument.

Equilibrate the system at a temperature below the expected pre-transition.

Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that

encompasses both the pre-transition and the main phase transition.

Record the differential heat flow as a function of temperature.

Data Analysis:

The pre-transition (Tₚ) and main transition (Tₘ) temperatures are identified as the peak

temperatures of the corresponding endothermic transitions in the thermogram.

The enthalpy of each transition (ΔH) can be calculated by integrating the area under the

respective peak.
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Sample Preparation DSC Measurement Data Analysis

Dissolve DPPC-d62
in Chloroform

Dry to Thin Film
(Nitrogen Stream) Vacuum Desiccation Hydrate with Buffer

(above Tm) Vortex to form MLVs Load Sample and
Reference into Pans

Transfer MLVs Seal Pans Equilibrate in DSC Temperature Scan Identify Peak
Temperatures (Tp, Tm)

Thermogram Integrate Peak Area
(Enthalpy, ΔH)

Click to download full resolution via product page

Workflow for DSC analysis of DPPC-d62 liposomes.

Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which lipid monomers in an aqueous solution begin to self-

assemble into micelles. For phospholipids with two long acyl chains like DPPC-d62, the CMC is

extremely low. Fluorescence spectroscopy using a hydrophobic probe like pyrene is a sensitive

method for its determination.[10]

Methodology:

Stock Solutions:

Prepare a stock solution of DPPC-d62 in a suitable organic solvent (e.g., chloroform or

ethanol).

Prepare a stock solution of pyrene in ethanol.

Sample Preparation:

Prepare a series of aqueous buffer solutions containing a constant, low concentration of

pyrene (e.g., 1 µM).

Add increasing concentrations of the DPPC-d62 stock solution to the pyrene-containing

buffer solutions. The final concentration of the organic solvent should be kept minimal.

Allow the solutions to equilibrate.

Fluorescence Measurement:
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Measure the fluorescence emission spectrum of pyrene in each sample using a

spectrofluorometer. The excitation wavelength is typically around 335 nm.

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission

spectrum (around 373 nm and 384 nm, respectively).

Data Analysis:

Calculate the ratio of the intensities of the first and third peaks (I₁/I₃).

Plot the I₁/I₃ ratio as a function of the logarithm of the DPPC-d62 concentration.

The CMC is determined from the inflection point of this plot, where a significant decrease

in the I₁/I₃ ratio is observed. This decrease indicates the partitioning of pyrene into the

hydrophobic core of the newly formed micelles.

Sample Preparation Fluorescence Measurement Data Analysis

Prepare Pyrene
in Buffer Add varying [DPPC-d62] Equilibrate Excite at ~335 nmTransfer Sample Record Emission Spectrum Determine I1 and I3 Intensities Calculate I1/I3 Ratio Plot I1/I3 vs. log[DPPC-d62] Identify Inflection Point (CMC)

Click to download full resolution via product page

Workflow for CMC determination using pyrene fluorescence.

Neutron Spin Echo (NSE) Spectroscopy for Bending
Modulus Measurement
NSE is a powerful technique to probe the dynamics of lipid membranes on the nanosecond

timescale, from which the bending modulus (K꜀) can be derived.[7][8]

Methodology:

Sample Preparation:

Prepare unilamellar vesicles (ULVs) of DPPC-d62 in D₂O to provide the necessary

neutron scattering contrast. Extrusion or sonication methods can be used to produce ULVs
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of a defined size.

NSE Experiment:

The experiment is performed at a dedicated NSE spectrometer at a neutron source facility.

The sample is placed in a temperature-controlled sample holder.

The intermediate scattering function, I(q,t), is measured over a range of momentum

transfers (q) and Fourier times (t).

Data Analysis:

The decay of I(q,t) is analyzed using theoretical models, such as the Zilman-Granek

model, which relates the relaxation rate (Γ) of the membrane fluctuations to the bending

modulus.

The relaxation rate is expected to have a q³ dependence for membrane undulations.

By fitting the experimental data to the model, the bending modulus (K꜀) can be extracted.

The temperature dependence of K꜀ can be investigated by performing measurements at

different temperatures.

Prepare DPPC-d62 ULVs in D2O

Perform NSE Measurement
(Measure I(q,t))

Analyze I(q,t) Decay
(Zilman-Granek Model)

Extract Bending Modulus (Kc)
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Click to download full resolution via product page

Simplified workflow for bending modulus determination via NSE.

This technical guide provides a foundational understanding of the key physical properties of

DPPC-d62, essential for its effective use in research and development. The provided data and

experimental protocols serve as a valuable resource for designing and interpreting experiments

aimed at elucidating the complex behavior of lipid membranes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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